REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:17][C:11]2=[CH:12][N:13]=[C:14]([Br:16])[CH:15]=[C:10]2[CH:9]=1)=[O:7])C>C(O)C>[Br:16][C:14]1[CH:15]=[C:10]2[CH:9]=[C:8]([C:6]([OH:7])=[O:5])[NH:17][C:11]2=[CH:12][N:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=CN=C(C2)Br)N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (15 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CN1)NC(=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |